molecular formula C6H9F2NaO2 B1404788 Sodium 2,2-difluorohexanoate CAS No. 1403667-43-5

Sodium 2,2-difluorohexanoate

Cat. No.: B1404788
CAS No.: 1403667-43-5
M. Wt: 174.12 g/mol
InChI Key: WZVLOZXYHMQMIH-UHFFFAOYSA-M
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Description

Sodium 2,2-difluorohexanoate is an organofluorine compound with the molecular formula C₆H₉F₂NaO₂ It is a sodium salt of 2,2-difluorohexanoic acid and is characterized by the presence of two fluorine atoms attached to the second carbon of the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluorohexanoate typically involves the fluorination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of hexanoic acid and the fluorinating agent, followed by neutralization with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-difluorohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bonds in the hexanoate chain can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organic compounds, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

Sodium 2,2-difluorohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which sodium 2,2-difluorohexanoate exerts its effects involves the interaction of its fluorine atoms with molecular targets. The electronegativity of fluorine can influence the reactivity and stability of the compound, leading to specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

    Sodium chlorodifluoroacetate: Another fluorinated sodium salt with similar properties but different applications.

    Sodium bromodifluoroacetate: Used as a difluorocarbene source in organic synthesis.

    Sodium trifluoroacetate: A widely used reagent in organic chemistry with distinct reactivity compared to sodium 2,2-difluorohexanoate.

Uniqueness: this compound is unique due to its specific fluorination pattern and the resulting chemical properties

Properties

IUPAC Name

sodium;2,2-difluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2.Na/c1-2-3-4-6(7,8)5(9)10;/h2-4H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLOZXYHMQMIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)[O-])(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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